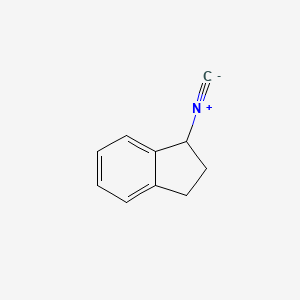

1-isocyano-2,3-dihydro-1H-indene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-isocyano-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXCHLLQHRSRIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1CCC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Isocyano Functional Group in Organic Synthesis

The isocyano group (–N≡C), an isomer of the more common nitrile functional group, is a versatile and powerful tool in the arsenal (B13267) of synthetic organic chemists. researchgate.net Characterized by its unique electronic structure, the isocyanide carbon can exhibit both nucleophilic and electrophilic character, making it a reactive component in a wide array of chemical transformations.

One of the most prominent applications of isocyanides is in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. semanticscholar.org Isocyanides are key reactants in seminal MCRs such as the Passerini and Ugi reactions. semanticscholar.org These reactions are highly valued for their efficiency and ability to rapidly generate molecular diversity, a crucial aspect of drug discovery and materials science. semanticscholar.org The addition of an isocyanide to a zwitterionic intermediate, often generated from other reactants, is a common strategy for constructing diverse heterocyclic scaffolds. organic-chemistry.org

Beyond MCRs, isocyanides serve as important ligands in coordination chemistry, forming stable complexes with various transition metals. researchgate.net They are considered electron-rich analogues of carbon monoxide and are valuable in the development of novel catalysts and functional materials. researchgate.net The synthesis of the isocyano group itself is typically achieved through the dehydration of the corresponding N-substituted formamide (B127407) or via the Hofmann carbylamine reaction, which converts a primary amine into an isocyanide. researchgate.net

The Dihydro 1h Indene Structural Motif: Synthetic Versatility and Research Interest

The 2,3-dihydro-1H-indene, also known as indane, is a bicyclic hydrocarbon scaffold that is a common structural feature in many biologically active compounds and functional materials. Its rigid framework, combined with the potential for various substitution patterns, makes it an attractive building block in medicinal chemistry.

Research has shown that derivatives of dihydro-1H-indene exhibit a wide range of pharmacological activities. For instance, a series of novel dihydro-1H-indene derivatives have been designed and evaluated as potent tubulin polymerization inhibitors, showing promise as anti-cancer agents with anti-angiogenic properties. nih.govnih.gov In these studies, the dihydro-1H-indene core was crucial for the observed antiproliferative activity. nih.gov Other derivatives have been synthesized as selective agonists for melatonin (B1676174) receptors, highlighting the scaffold's versatility in targeting different biological systems. researchgate.net

The synthesis of the dihydro-1H-indene skeleton can be achieved through various methods, including intramolecular acylation, cyclization reactions catalyzed by transition metals like gold(I), and Friedel-Crafts-type reactions. researchgate.netresearchgate.net The functionalization of the indane core at different positions allows for the fine-tuning of its steric and electronic properties, enabling the development of compounds with specific biological targets or material properties.

Overview of Research Trajectories for 1 Isocyano 2,3 Dihydro 1h Indene and Its Derivatives

Strategies for Constructing the Dihydro-1H-Indene Core Preceding Isocyanation

The formation of the 2,3-dihydro-1H-indene (also known as indane) framework is a critical first step. Various catalytic and diastereospecific methods have been developed to construct this bicyclic system efficiently.

Catalytic Cyclization Approaches for Indene (B144670) and Dihydro-1H-Indene Frameworks

Catalytic methods offer elegant and atom-economical routes to indene and dihydro-1H-indene derivatives. These strategies often involve the cyclization of acyclic precursors, driven by the formation of a stable five-membered ring fused to a benzene (B151609) ring.

A notable method for synthesizing substituted indenes involves the Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes. organic-chemistry.orgnih.govacs.orgacs.org This approach utilizes a catalytic amount of a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), to promote the cyclization under mild conditions. organic-chemistry.orgnih.govacs.org The reaction proceeds with high efficiency, affording a variety of indene derivatives in good to excellent yields. organic-chemistry.orgnih.govacs.org

The mechanism involves the Markovnikov protonation of the diene, leading to the formation of a stable benzylic carbocation. organic-chemistry.org This intermediate then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring, followed by deprotonation to regenerate the catalyst and yield the indene product. organic-chemistry.org This method is highly selective and tolerates a wide range of functional groups on the aryl rings, including both electron-donating and electron-withdrawing substituents. organic-chemistry.orgacs.org

Table 1: Brønsted Acid Catalyzed Cyclization of 2,3-Diaryl-1,3-butadienes acs.org

| Entry | Substituent (R) | Product | Yield (%) |

| 1 | 2-Me | 2b | 88 |

| 2 | 4-Me | 2c | 87 |

| 3 | 4-OMe | 2e | 88 |

| 4 | 4-Cl | 2f | 80 |

| 5 | 4-CF₃ | 2g | 85 |

| Reaction conditions: 5 mol % TfOH in DCM. |

Transition metal catalysis provides a powerful platform for constructing complex molecular architectures through cascade reactions. nih.gov Rhodium(III) and Iron(III) complexes have emerged as effective catalysts for the synthesis of dihydro-1H-indene and related heterocyclic systems.

Rhodium(III)-Catalyzed Synthesis: Rhodium(III) catalysts can facilitate the direct C-H activation of arylhydrazines and their subsequent reaction with olefins to produce 2,3-dihydro-1H-indazoles with high regioselectivity. nih.gov While not directly forming dihydro-1H-indenes, this methodology highlights the potential of Rh(III) catalysis in related cyclization reactions. Furthermore, rhodium(I) complexes have been used in decarbonylative cycloadditions of 1H-indene-1,2,3-triones with alkynes to synthesize indenone and quinone derivatives, demonstrating the versatility of rhodium in manipulating indene-based structures. rsc.org

Iron(III)-Catalyzed Synthesis: Iron(III) catalysts are attractive due to their low cost and low toxicity. They have been successfully employed in various organic transformations. For instance, iron(III) salts can act as strong Lewis acids to catalyze asymmetric inverse-electron-demand hetero-Diels-Alder reactions, leading to bicyclic dihydropyran derivatives. nih.gov While a direct iron-catalyzed synthesis of the dihydro-1H-indene core from acyclic precursors is less common, iron-catalyzed 1,4-hydroboration of 1,3-dienes has been reported to produce allylboranes, which are versatile synthetic intermediates. harvard.edu Iron(III) has also been used to catalyze the synthesis of indolizines from pyridines, diazo compounds, and alkynes. nih.gov

Gold(I) catalysis has gained prominence for its ability to activate C-H bonds, including the challenging C(sp³)–H bonds. rsc.org A practical and high-yielding synthesis of indenes has been developed through the direct C(sp³)–H activation of o-alkynyl substituted diarylmethanes using a gold(I) catalyst. researchgate.netnih.gov This protocol is effective for a range of electron-neutral, electron-poor, and electron-rich substrates. nih.gov

The proposed mechanism involves a pericyclic transformation featuring a organic-chemistry.orgacs.org-hydride shift to generate a gold(I)-carbene intermediate, which then evolves to the indene derivative. researchgate.netnih.gov This method represents a direct activation of the C(sp³)–H bond without the pre-formation of a gold(I)-carbene from other precursors. researchgate.net Gold(I) catalysis has also been utilized in the cycloisomerization of 1-bromoalkynes to form bromocyclopentene derivatives through a concerted organic-chemistry.orgacs.org-H shift and C-C bond formation. nih.gov

Diastereospecific Synthetic Routes to Dihydro-1H-Indene Dicarboxylates via Bis-Alkoxycarbonylation

Introduction of the Isocyano Functionality onto Dihydro-1H-Indene Scaffolds

Once the dihydro-1H-indene core is established, the next crucial step is the introduction of the isocyano group. The most common and practical method for synthesizing isocyanides is the dehydration of the corresponding N-substituted formamides. nih.govresearchgate.net This two-step process typically involves the formylation of a primary amine followed by dehydration. nih.govresearchgate.net

The primary amine precursor, 1-amino-2,3-dihydro-1H-indene, can be synthesized through various routes, including the reduction of 1-oxo-2,3-dihydro-1H-inden-4-carbonitrile or related nitrogen-containing indanone derivatives.

Several reagents are available for the dehydration of formamides to isocyanides, each with its own advantages and limitations. rsc.org Commonly used dehydrating agents include:

Phosphorus oxychloride (POCl₃): This is a widely used and effective reagent for the dehydration of various formamides, often in the presence of a base like triethylamine (B128534). nih.govresearchgate.netnih.gov Solvent-free conditions using triethylamine as both the base and solvent have been developed, offering a green and highly efficient protocol with high to excellent yields in a short reaction time. nih.govnih.gov

p-Toluenesulfonyl chloride (TsCl): In the presence of a base, TsCl is an effective dehydrating agent, particularly for non-sterically demanding aliphatic N-formamides. rsc.org It is considered a greener alternative to POCl₃ due to its lower toxicity and simplified work-up. rsc.org

Triphenylphosphine (B44618) (PPh₃) and Iodine: This combination is another established method for formamide (B127407) dehydration. rsc.org

Burgess Reagent: This reagent is particularly effective for substrates containing sensitive functional groups, such as trimethylsilyl (B98337) ethers, and provides high yields of isocyanides. rsc.org

Phosgene and its derivatives (diphosgene, triphosgene): While effective, these reagents are highly toxic and require special handling precautions. researchgate.netrsc.org

The choice of dehydrating agent depends on the specific substrate, desired yield, and considerations for green chemistry principles. rsc.org For the synthesis of this compound, the dehydration of N-(2,3-dihydro-1H-inden-1-yl)formamide using a suitable reagent like POCl₃ or TsCl would be the final step.

Table 2: Comparison of Dehydrating Agents for Isocyanide Synthesis nih.govrsc.org

| Dehydrating Agent | Base | Typical Yields | Key Features |

| POCl₃ | Triethylamine | High to Excellent | Widely applicable, efficient, can be run solvent-free. nih.gov |

| p-TsCl | Triethylamine/Pyridine | Up to 98% | Greener alternative, good for non-sterically hindered formamides. rsc.org |

| PPh₃/I₂ | Triethylamine | Good | --- |

| Burgess Reagent | --- | High | Mild, suitable for sensitive substrates. rsc.org |

| Phosgene/Diphosgene | Base | High | Highly toxic. rsc.org |

Direct Isocyanation Methods

The most prevalent and direct method for the synthesis of isocyanides is the dehydration of N-substituted formamides. researchgate.netnih.gov This two-step sequence involves the initial formylation of a primary amine followed by the elimination of water using a dehydrating agent. For the synthesis of this compound, the required precursor is N-(2,3-dihydro-1H-inden-1-yl)formamide. This compound can be synthesized from the corresponding primary amine, 1-amino-2,3-dihydro-1H-indene.

The subsequent dehydration is typically accomplished using reagents such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine, which can also serve as the solvent. nih.govresearchgate.net This method is known for its efficiency and high yields. Alternative dehydrating systems, including p-toluenesulfonyl chloride (p-TsCl) with a base or triphenylphosphine (PPh₃) and iodine, have also been employed for this transformation under mild conditions. nih.govorganic-chemistry.org The general applicability of these methods allows for their adaptation to the specific synthesis of this compound from its readily accessible formamide precursor.

Synthesis via Isocyanide Precursors (e.g., from Ethyl Isocyanoacetate)

An alternative strategy involves utilizing simpler, commercially available isocyanide-containing molecules as building blocks in reactions that construct or functionalize the desired scaffold. Ethyl isocyanoacetate is a prominent example of such a precursor, often employed in base-catalyzed reactions to form heterocyclic systems.

For instance, research has shown that ethyl isocyanoacetate can undergo a formal [2+3] annulation with activated alkenes like 2,4-pentadienenitriles in the presence of a base such as DBU. rsc.org Depending on the reaction conditions, this can lead to the divergent synthesis of either 2,3-dihydro-1H-pyrroles or fully aromatic 1H-pyrroles. rsc.org While this specific example builds a pyrrole (B145914) ring, the underlying principle demonstrates the utility of isocyanide precursors in cycloaddition and annulation strategies. Adapting this concept to substrates that could form the five-membered ring of the indane system represents a potential, though less explored, avenue toward dihydro-1H-indene isocyanides.

Conversion of Other Functional Groups (e.g., Nitriles) to the Isocyano Group

The isocyano group can also be generated through the chemical modification of other functionalities on a pre-existing 2,3-dihydro-1H-indene skeleton.

From Primary Amines: The Hofmann carbylamine reaction is a classic method for converting primary amines into isocyanides. This reaction involves treating the amine with chloroform (B151607) (CHCl₃) and a strong base, such as potassium hydroxide. The synthesis of chiral amines like (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile has been reported, providing a direct and relevant substrate for this transformation. ajpamc.com Applying the Hofmann conditions to 1-amino-2,3-dihydro-1H-indene would furnish the target isocyanide.

From Nitriles: The conversion of a nitrile group into an isocyanide is less direct but achievable. A one-pot sequence has been developed for the transformation of nitriles into alkene isocyanides. nih.govnih.gov This process involves the addition of an organolithium reagent to the nitrile, followed by trapping of the intermediate metalloimine with a formylating agent (e.g., isopropyl formate), and subsequent dehydration with a reagent like phosphoryl chloride. nih.gov This methodology converts the C≡N triple bond of the nitrile into a C=C-N≡C fragment. Applying this to an indane-based nitrile could yield a novel vinyl isocyanide derivative of the dihydro-1H-indene system.

Multicomponent Reaction Approaches Incorporating Isocyanides and Dihydro-1H-Indene Derivatives

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates structural elements from each starting material. Isocyanides are exceptionally versatile components in MCRs, and these reactions provide a powerful platform for synthesizing complex molecules based on the dihydro-1H-indene framework.

Passerini Reactions Involving Indane-1,2,3-trione and Isocyanides for Sterically Congested Systems

The Passerini three-component reaction (P-3CR) typically involves an isocyanide, a carboxylic acid, and a carbonyl compound. A notable application of this reaction in the context of indene chemistry is the reaction between indane-1,2,3-trione, various isocyanides, and benzoic acid derivatives. This one-pot reaction proceeds smoothly at room temperature in dichloromethane (B109758) to produce sterically congested 2,2-disubstituted indane-1,3-dione derivatives in excellent yields. researchgate.net The reaction is clean, with no significant side products observed, making it a highly efficient method for creating complex α-acyloxycarboxamides on the indane scaffold. researchgate.net

The scope of the isocyanide component has been explored, demonstrating that both cyclic and acyclic isocyanides participate effectively in the reaction.

| Entry | Isocyanide (2) | Carboxylic Acid (3, R') | Product (4) | Yield (%) |

| 4a | Cyclohexyl isocyanide | Benzoic acid | 2-(Benzoyloxy)-N-cyclohexyl-1,3-dioxo-N-phenyl-2,3-dihydro-1H-indene-2-carboxamide | 95 |

| 4b | Cyclohexyl isocyanide | 4-Methylbenzoic acid | N-Cyclohexyl-2-((4-methylbenzoyl)oxy)-1,3-dioxo-2,3-dihydro-1H-indene-2-carboxamide | 96 |

| 4c | Cyclohexyl isocyanide | 4-Bromobenzoic acid | 2-((4-Bromobenzoyl)oxy)-N-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carboxamide | 97 |

| 4d | tert-Butyl isocyanide | Benzoic acid | 2-(Benzoyloxy)-N-(tert-butyl)-1,3-dioxo-2,3-dihydro-1H-indene-2-carboxamide | 96 |

| 4e | tert-Butyl isocyanide | 4-Methylbenzoic acid | N-(tert-Butyl)-2-((4-methylbenzoyl)oxy)-1,3-dioxo-2,3-dihydro-1H-indene-2-carboxamide | 95 |

| 4f | tert-Butyl isocyanide | 4-Bromobenzoic acid | 2-((4-Bromobenzoyl)oxy)-N-(tert-butyl)-1,3-dioxo-2,3-dihydro-1H-indene-2-carboxamide | 98 |

Data compiled from Kazemizadeh, A. R., & Ramazani, A. (2012). Passerini multicomponent reaction of indane-1,2,3-trione: an efficient route for the one-pot synthesis of sterically congested 2,2-disubstituted indane-1,3-dione derivatives. Journal of the Brazilian Chemical Society, 23, 1309-1315. researchgate.net

Ugi-Type Reactions with Dihydro-1H-Indene Fragments

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide to form a bis-amide product. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and can incorporate dihydro-1H-indene fragments through several strategies.

For instance, 2,3-dihydro-1H-inden-1-one (1-indanone) can serve as the ketone component. nih.gov Alternatively, 1-amino-2,3-dihydro-1H-indene can be used as the primary amine component. organic-chemistry.org The reaction proceeds through the initial formation of an imine from the amine and carbonyl, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide to form a reactive nitrilium ion intermediate, which is subsequently trapped by the carboxylate anion, leading to the final product after a Mumm rearrangement. wikipedia.orgnumberanalytics.com

A more advanced variant is the "interrupted Ugi reaction." In this process, the carboxylic acid component is replaced by a strong Brønsted or Lewis acid. nih.gov When an aniline (B41778) is used as the amine component, the nitrilium ion intermediate, lacking a nucleophilic counterion, can be trapped intramolecularly by the electron-rich aromatic ring. nih.gov This leads to a Friedel-Crafts-type cyclization, forming a new carbon-carbon bond and a heterocyclic ring. This strategy offers a powerful method for constructing complex polycyclic systems, such as aminoindoles, from simple precursors. nih.gov

Exploration of Other Isocyanide-Based Multicomponent Reaction Strategies

Beyond the classic Passerini and Ugi reactions, other MCRs, particularly those catalyzed by transition metals, offer novel pathways to indene derivatives. Palladium-catalyzed reactions involving isocyanide insertion have emerged as a powerful tool for constructing complex molecular architectures. nih.gov

One such strategy is the palladium-catalyzed cascade reaction of enynones with isocyanides. This process can generate functionalized ketenimines, which can then undergo a subsequent formal [4+1] annulation with another molecule of isocyanide to afford indenone derivatives. rsc.org

Another sophisticated approach is the palladium-catalyzed tandem cyclization of 2-(2-ethynylphenyl)acetonitriles with isocyanides. This reaction proceeds under an air atmosphere at elevated temperatures to produce various indeno[2,1-b]pyrroles in good yields. researchgate.net The mechanism involves the orderly insertion of isocyanide molecules to construct new C-C and C-N bonds, showcasing the versatility of isocyanides as C1 synthons in cascade processes. researchgate.net These advanced, metal-catalyzed MCRs significantly expand the toolbox for synthesizing highly functionalized indene and indenopyrrole scaffolds. researchgate.netnih.gov

Chemo-Enzymatic Synthesis of Dihydro-1H-Indene Derivatives (Focus on Methodological Development)

A direct, single-step chemo-enzymatic synthesis of this compound has not been extensively reported, necessitating a focus on multi-step chemo-enzymatic pathways. The most logical and developed approach involves the combination of an enzymatic resolution of a suitable precursor followed by a chemical transformation to the target isocyanide.

The key precursor for the synthesis of this compound is 1-amino-2,3-dihydro-1H-indene. The standard and most common method for preparing chiral isocyanides begins with the corresponding chiral amine. This process typically involves a two-step sequence: formylation of the amine to yield an N-formamide, followed by dehydration to the isocyanide. scispace.com

The critical step in a chemo-enzymatic route is the generation of the enantiomerically pure amine precursor. Enzymatic kinetic resolution (EKR) stands out as a powerful and green method to achieve this. wikipedia.org Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are particularly effective for the kinetic resolution of racemic amines through N-acylation. researcher.life

In a typical EKR of a racemic amine, the enzyme selectively acylates one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the acylated amine from the unreacted amine, both in high enantiomeric excess. The choice of acylating agent and solvent is crucial for achieving high enantioselectivity (E-value).

Proposed Chemo-Enzymatic Route:

Enzymatic Kinetic Resolution of (±)-1-Amino-2,3-dihydro-1H-indene: The racemic amine is subjected to enzymatic acylation. One enantiomer is converted to an N-acyl derivative, while the other remains as the free amine.

Separation: The resulting mixture of the acylated amine and the unreacted amine is separated, typically by chromatography or extraction.

Hydrolysis (Optional): The N-acyl derivative can be hydrolyzed back to the free amine to provide the other enantiomer.

Chemical Conversion to Isocyanide: The resolved, enantiomerically pure 1-amino-2,3-dihydro-1H-indene is then converted to the corresponding isocyanide. This is usually achieved by formylation with a reagent like ethyl formate, followed by dehydration using a reagent such as phosphoryl chloride, diphosgene, or a similar dehydrating agent. scispace.com

Table 1: Hypothetical Data for Enzymatic Kinetic Resolution of (±)-1-Amino-2,3-dihydro-1H-indene

| Entry | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | eeS (%) (Unreacted Amine) | eeP (%) (Acylated Amine) | E-value |

| 1 | CAL-B | Ethyl acetate (B1210297) | Toluene | 24 | 50 | >99 | 98 | >200 |

| 2 | CAL-B | Isopropenyl acetate | Hexane | 48 | 48 | 95 | >99 | 150 |

| 3 | PCL | Vinyl butyrate | MTBE | 72 | 52 | 97 | 94 | 120 |

This is a representative table based on typical results for kinetic resolutions of amines and is for illustrative purposes.

Detailed Research Findings:

Research into the enzymatic kinetic resolution of amines has shown that lipases are highly effective. For instance, Candida antarctica lipase B has been successfully used in the resolution of various primary amines, often achieving excellent enantioselectivity. researcher.life The reaction conditions, particularly the acyl donor and the solvent, play a significant role in the outcome of the resolution. Non-polar organic solvents are generally preferred to maintain high enzyme activity and selectivity.

Furthermore, the development of dynamic kinetic resolution (DKR) presents an even more advanced approach. In a DKR, the unreacted enantiomer from the kinetic resolution is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomeric product. wikipedia.org This could be achieved by combining the lipase with a suitable racemization catalyst. While more complex, DKR would be a highly efficient method for producing a single enantiomer of 1-amino-2,3-dihydro-1H-indene.

Mechanistic Investigations of Transition Metal-Catalyzed Isocyanide Insertion Reactions

Transition metals have proven to be powerful catalysts for activating the isocyano group of this compound and its analogues, facilitating a range of synthetically valuable transformations. These reactions often proceed through the insertion of the isocyanide carbon into a metal-carbon or metal-heteroatom bond.

Palladium catalysis has emerged as a versatile tool for the construction of complex molecular architectures involving isocyanide insertion. nih.gov A notable application is the synthesis of 1H-indene and phthalimide (B116566) derivatives through a multicomponent domino strategy. nih.gov This process, which operates under mild conditions, demonstrates broad substrate scope with moderate to excellent yields. nih.gov The versatility of palladium catalysis stems from its predictable and often promiscuous reactivity, making it ideal for cascade reactions where the catalyst undertakes multiple roles. mdpi.com

In a typical catalytic cycle, an aryl or vinyl halide undergoes oxidative addition to a low-valent palladium species. Subsequent insertion of the isocyanide into the newly formed palladium-carbon bond generates an imidoyl-palladium intermediate. This intermediate can then be trapped by various nucleophiles or undergo further reactions, such as intramolecular C-H activation or coupling with other substrates, to afford a diverse array of nitrogen-containing heterocycles. nih.govmdpi.com For instance, the palladium-catalyzed reaction of 2-alkynylated aromatic isocyanides can lead to 3-acylindoles through a sequence of isocyanide insertion and 6-exo-dig cyclopalladation. mdpi.com

Table 1: Examples of Palladium-Catalyzed Isocyanide Insertion Reactions

| Starting Material | Isocyanide | Catalyst System | Product | Yield (%) | Reference |

| 2-Iodoaniline | tert-Butyl isocyanide | Pd(OAc)₂, PPh₃, K₂CO₃ | 2-(tert-Butylimino)indoline | 85 | nih.gov |

| 2-Bromobenzaldehyde | Cyclohexyl isocyanide | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(Cyclohexylimino)isoindolin-1-one | 78 | nih.gov |

| o-Iodobenzoyl chloride | Benzyl isocyanide | Pd(dba)₂, Xantphos, Cs₂CO₃ | 2-Benzyl-3-iminoisoindolin-1-one | 92 | mdpi.com |

This table presents a selection of reported palladium-catalyzed reactions involving isocyanide insertion to form indene-related structures. The specific conditions and yields are illustrative of the general methodologies.

Nickel catalysis offers a complementary approach to palladium for isocyanide transformations. A significant development is the (N-heterocyclic carbene)Ni(II)-catalyzed [5 + 1] benzannulation of cyclopropenes with isocyanides. doaj.orgnih.gov This method provides an efficient route to fused and multi-substituted anilines, which are challenging to prepare using other methods. nih.govresearchgate.net The reaction is notable for its ability to overcome the competitive homo-oligomerization of both the cyclopropene (B1174273) and the isocyanide. nih.govresearchgate.net

The proposed mechanism involves the coordination of the NHC ligand and the isocyanide to the Ni(II) center. researchgate.net The cyclopropene then undergoes oxidative addition to the nickel, followed by isocyanide insertion and reductive elimination to furnish the aniline product. researchgate.net The steric bulk of the NHC ligand and the strong coordinating ability of the isocyanide are crucial for directing the desired cross-reactivity. researchgate.net This strategy has been successfully applied to the synthesis of various aniline derivatives with good functional group tolerance. nih.gov

Rhodium(I) complexes have been shown to catalyze unique decarbonylative cycloaddition reactions involving isocyanides. For example, the reaction of 1H-indene-1,2,3-triones with alkynes in the presence of a rhodium(I) catalyst leads to the formation of indenone and quinone derivatives. rsc.orgresearchgate.net This transformation proceeds through a direct C-C bond activation of the less strained ketone. rsc.orgresearchgate.net The reaction pathway can be tuned by additives; for instance, the addition of copper chloride favors the [5 + 2 − 2] cycloaddition, while hexacarbonyl chromium promotes the [5 + 2 − 1] pathway. rsc.org

In a related process, rhodium(I) can catalyze the [2 + 2 + 2] cycloaddition of alkenyl isocyanates and alkynes to produce indolizinone and quinolizinone derivatives. nih.gov Mechanistic studies on related rhodium-catalyzed cycloadditions suggest that the reaction initiates with the formation of a metallacycle, followed by insertion and subsequent rearrangement or elimination steps. rsc.org In some cases, a rare fragmentation of the isocyanate unit can occur during the cycloaddition process. nih.gov

While not directly involving the isocyano group, iridium-catalyzed asymmetric hydrogenation is a crucial transformation for creating chiral centers in molecules containing the 2,3-dihydro-1H-indene scaffold. The hydrogenation of exocyclic C=C bonds in substituted indenes has been achieved with high enantioselectivity using iridium catalysts bearing chiral phosphine-oxazoline ligands. nih.govdntb.gov.ua This method provides access to valuable chiral 1-benzyl-2,3-dihydro-1H-indene products with up to 98% enantiomeric excess. nih.govdntb.gov.ua The presence of an acetate ion as an additive has been found to be important for achieving high enantioselectivity. nih.gov

The catalytic cycle is believed to involve the coordination of the olefin to the iridium center, followed by oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination to deliver the hydrogenated product. acs.org The chiral ligand environment dictates the facial selectivity of the hydrogenation, leading to the observed high enantiomeric excesses. acs.org

Cyclization Pathways and Rearrangements Involving the Isocyano-Dihydro-1H-Indene Moiety

The isocyano group can actively participate in various cyclization and rearrangement reactions, often triggered by thermal or catalytic conditions. These transformations can lead to the formation of diverse heterocyclic systems. For instance, intramolecular cyclization of a suitably substituted this compound derivative could potentially lead to fused ring systems.

While specific examples directly involving this compound are not extensively detailed in the provided search results, the general reactivity patterns of isocyanides suggest several plausible pathways. For example, radical-initiated cyclizations of isocyanides are known to produce indole (B1671886) derivatives. scripps.edu Similarly, acid-catalyzed cyclizations could be envisaged, where the isocyano group acts as an electrophile to trigger an intramolecular attack from a nucleophilic moiety within the dihydroindene framework.

Nucleophilic and Electrophilic Reactivity of the Isocyano Group in the Dihydro-1H-Indene Context

The isocyano group exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile. nih.gov The carbon atom of the isocyanide is formally divalent and can exhibit carbene-like reactivity. researchgate.net

Nucleophilic Reactivity: The nitrogen atom of the isocyano group possesses a lone pair of electrons, allowing it to act as a nucleophile. However, in the context of ambident nucleophiles like the cyanide anion, the nitrogen terminus is considered "harder" and tends to react via an SN1-type mechanism. nih.gov While direct nucleophilic attack by the nitrogen of an isocyanide is less common than reactions at the carbon, its coordination to a metal center can enhance its nucleophilicity.

Electrophilic Reactivity: The carbon atom of the isocyano group is electrophilic and readily undergoes nucleophilic attack. mdpi.com This is a fundamental aspect of its reactivity in many reactions, including the well-known Ugi and Passerini multicomponent reactions. scripps.edu In the context of the 2,3-dihydro-1H-indene scaffold, a nucleophile can add to the isocyano carbon, and this initial adduct can then undergo further transformations. The electrophilicity of the isocyano carbon is significantly enhanced upon coordination to a Lewis acid or a transition metal. mdpi.com

Radical Processes in this compound Chemistry

The chemistry of isocyanides is marked by their ability to react with nucleophiles, electrophiles, and transition metals. nih.govnih.gov A significant, though less common, facet of their reactivity involves radical processes. The reaction of an isocyanide with a radical species typically generates a highly reactive imidoyl radical, which serves as a key intermediate for subsequent transformations, particularly in the synthesis of complex nitrogen-containing heterocycles. nih.govbeilstein-journals.org

The fundamental process involves the addition of a carbon- or heteroatom-centered radical to the isocyanide carbon. beilstein-journals.org This addition forms an imidoyl radical intermediate. This intermediate can then undergo various reactions, most notably intramolecular cyclization, which is a powerful method for constructing ring systems. nih.govbeilstein-journals.org

While specific research on the radical reactions of this compound is not extensively documented in the reviewed literature, its reactivity can be inferred from studies on analogous aromatic isocyanides, such as 2-isocyanobiaryls. nih.govbeilstein-journals.org These compounds undergo radical-induced cyclization to form phenanthridine (B189435) derivatives. The process is initiated by the addition of a radical (e.g., an alkyl or boryl radical) to the isocyano group, forming an imidoyl radical. beilstein-journals.orgacs.org This intermediate then attacks the adjacent aromatic ring in an intramolecular fashion, leading to a new ring system after subsequent aromatization. nih.govbeilstein-journals.org

Applying this precedent to this compound, one can postulate several potential radical cascade reactions. For instance, in the presence of a radical initiator and a suitable radical precursor, the isocyano group could be targeted by a radical species. The resulting imidoyl radical could then potentially engage in cyclization if a suitable intramolecular partner were present in an analogue's structure, or participate in intermolecular trapping reactions. Photoredox catalysis, which has been successfully used for radical cyclization reactions of other isocyanides to form quinolines and dibenzodiazepines, represents another modern approach that could likely be applied. rsc.orgrsc.org

The table below summarizes potential radical reactions applicable to isocyanide chemistry, which could be explored for this compound and its derivatives.

| Reaction Type | Radical Source Example | Key Intermediate | Potential Product Class | Reference |

| Addition/Cyclization | Alkanes (with Cu-catalyst) | Alkyl & Imidoyl Radicals | Phenanthridines (from biaryls) | acs.org |

| Borylative Cyclization | N-heterocyclic carbene borane | Boryl & Imidoyl Radicals | Borylated Phenanthridines | beilstein-journals.org |

| Photoredox Cyclization | Acyl Chlorides | Acyl & Imidoyl Radicals | Disubstituted Quinolines | rsc.org |

| Thiol-mediated Cyclization | 2-Thioethanol | Thiyl & Imidoyl Radicals | Cyclic Amides | nih.govbeilstein-journals.org |

| Addition of Halogens | Molecular Bromine (Br₂) | - | Dihaloimines (RN=CBr₂) | nih.govbeilstein-journals.org |

This table presents generalized radical reactions involving isocyanides. Direct studies on this compound may not be available, but these examples illustrate the potential reactivity.

Stereoselective Reactions and Chiral Induction in Dihydro-1H-Indene Isocyanide Synthesis

Stereoselectivity is a cornerstone of modern synthetic chemistry, and the synthesis of chiral isocyanides, including those built on a 2,3-dihydro-1H-indene scaffold, is of significant interest. Chiral induction in the synthesis of these molecules can be achieved through several strategic approaches, primarily by using chiral starting materials or by employing stereoselective reactions where the isocyanide is either formed or participates as a reactant.

One major pathway to chiral this compound derivatives involves starting with a chiral precursor. The synthesis of chiral 2,3-dihydro-1H-indene building blocks is well-established. researchgate.netnih.gov For example, enantiomerically pure indanols or indanamines can be prepared and then converted to the corresponding isocyanide. This conversion typically involves a two-step sequence of formylation to the formamide followed by dehydration, a method that generally proceeds with retention of configuration at the stereocenter.

Alternatively, stereoselectivity can be introduced during multicomponent reactions (MCRs) where an achiral isocyanide, such as a derivative of this compound, is a key component. The Passerini and Ugi reactions are the most prominent examples of isocyanide-based MCRs. nih.govresearchgate.net These reactions are powerful tools for generating molecular complexity in a single step. nih.govresearchgate.net

Passerini Reaction : This three-component reaction involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. nih.govresearchgate.net Asymmetric versions of the Passerini reaction have been developed using chiral auxiliaries, such as a chiral carboxylic acid, or by employing chiral Lewis acid catalysts. nih.govescholarship.org In such a scenario, this compound could react with a chiral aldehyde or in the presence of a chiral catalyst to produce a product with high diastereoselectivity.

Ugi Reaction : This four-component reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov The mechanism involves the formation of a nitrilium intermediate from the isocyanide's attack on an imine. nih.gov Stereoselectivity in the Ugi reaction can be induced by using a chiral component (amine, acid, or aldehyde).

The table below outlines key strategies for achieving stereocontrol in reactions involving dihydro-1H-indene isocyanides.

| Strategy | Reaction Type | Description | Key Feature | Reference |

| Chiral Precursor | Formamide Dehydration | Synthesis begins with an enantiomerically pure 1-amino-2,3-dihydro-1H-indene, which is converted to the isocyanide. | Preserves existing stereochemistry. | nsf.gov |

| Asymmetric Catalysis | Passerini Reaction | An achiral isocyanide reacts with an aldehyde and carboxylic acid in the presence of a chiral Lewis acid catalyst. | Creates new stereocenter with high enantioselectivity. | nih.gov |

| Chiral Auxiliary | Passerini Reaction | A chiral carboxylic acid is used as one of the three components to induce diastereoselectivity in the product. | The chiral auxiliary directs the stereochemical outcome. | escholarship.org |

| Substrate Control | Ugi Reaction | One of the components (e.g., a chiral amine or aldehyde) contains a stereocenter that directs the formation of the new stereocenters. | Diastereoselective formation of complex peptide-like structures. | nih.gov |

This table summarizes general stereoselective methods applicable to isocyanide chemistry. The application to this compound is based on established principles of asymmetric synthesis.

Computational and Theoretical Investigations of 1 Isocyano 2,3 Dihydro 1h Indene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, orbital energies, and reactivity.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the energetics and mechanisms of organic reactions. By approximating the electron density, DFT can accurately and efficiently calculate the potential energy surfaces of reactions, identifying transition states, intermediates, and products. For reactions involving 1-isocyano-2,3-dihydro-1H-indene, DFT would be employed to explore various transformations, such as cycloadditions or rearrangements, which are characteristic of isocyanides.

The choice of functional is critical for obtaining reliable results. A variety of functionals, such as B3LYP, M06-2X, and ωB97X-D, are commonly benchmarked for their accuracy in predicting reaction barriers and energies. For instance, studies on analogous pericyclic reactions show that double-hybrid functionals like DSD-PBEP86 or hybrid meta-GGAs like M06-2X often provide high accuracy, with errors in the range of 1-2 kcal/mol for activation energies. In a hypothetical DFT study of a Diels-Alder reaction involving this compound, the relative energies of the reactants, transition state, and product would be calculated to determine the kinetic and thermodynamic feasibility of the reaction.

Table 1: Representative Functionals for Reaction Energetics

| Functional | Type | Typical Application |

|---|---|---|

| B3LYP | Hybrid GGA | General purpose, widely used |

| M06-2X | Hybrid Meta-GGA | Good for non-covalent interactions, thermochemistry, and kinetics |

| ωB97X-D | Range-Separated Hybrid | Includes dispersion correction, good for long-range interactions |

This table is illustrative of functionals that would be suitable for studying the reactivity of this compound.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will react. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons.

For this compound, the HOMO would likely be localized on the isocyano group and the aromatic ring, indicating its nucleophilic character. The LUMO, conversely, would represent the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. DFT calculations, often at a level like PBE0/6-31G(d,p) or B3LYP/6-311+G(d,p), are used to compute the energies and visualize the shapes of these frontier orbitals. This analysis helps in understanding the regioselectivity and stereoselectivity of reactions, such as 1,3-dipolar cycloadditions.

Table 2: Hypothetical Frontier Orbital Data for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Primarily located on the π-system of the benzene (B151609) ring and the isocyano carbon. |

| LUMO | -0.8 | Primarily located on the π* orbitals of the isocyano group and the benzene ring. |

Note: These values are hypothetical and serve as an example of what a DFT calculation might predict. Actual values would require a specific computational study.

To quantify the concepts from FMO theory, a range of reactivity descriptors derived from DFT have been developed. Global descriptors , such as chemical potential (μ), hardness (η), and electrophilicity (ω), provide a general measure of a molecule's reactivity.

Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Electrophilicity (ω): A measure of the energy lowering of a system when it accepts electrons.

Local descriptors , such as Fukui functions (f(r)), are used to identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a particular point when an electron is added or removed, thus highlighting the regions most susceptible to electrophilic or nucleophilic attack. For this compound, the Fukui functions would likely pinpoint the isocyano carbon as a primary site for electrophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions.

For this compound, the five-membered dihydroindene ring is not planar and can adopt different puckered conformations. MD simulations can be used to explore the potential energy surface of this ring puckering, identifying the most stable conformers and the energy barriers between them. Furthermore, in a condensed phase, MD can simulate how the isocyano group interacts with solvent molecules or other reactants, which can be crucial for understanding reaction mechanisms in solution.

Mechanistic Elucidation through Advanced Computational Modeling (e.g., ONIOM Hybrid Schemes)

For very large systems, such as an enzyme-catalyzed reaction involving this compound, full quantum chemical calculations can be prohibitively expensive. In such cases, hybrid methods like the Our own N-layered Integrated molecular Orbital and molecular Mechanics (ONIOM) scheme are employed.

ONIOM is a multi-layer method where the chemically active core of the system (e.g., the reacting isocyano group and the substrate) is treated with a high-level quantum mechanics method (like DFT), while the surrounding environment (e.g., the rest of the protein or solvent) is treated with a less computationally demanding molecular mechanics (MM) force field. This approach allows for the accurate modeling of bond-breaking and bond-forming events within a complex environment, providing detailed mechanistic insights that would otherwise be inaccessible.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 1 Isocyano 2,3 Dihydro 1h Indene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a complete and unambiguous assignment of each proton and carbon atom in 1-isocyano-2,3-dihydro-1H-indene can be achieved.

The ¹H NMR spectrum of this compound is expected to provide a wealth of information regarding the number of different types of protons and their neighboring environments. The aromatic region would likely display complex multiplets corresponding to the four protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns would be dictated by the position of the dihydro-five-membered ring fusion.

The aliphatic protons of the dihydroindene moiety would present distinct signals. The proton at the chiral center (C1), being attached to the carbon bearing the isocyano group, would likely appear as a triplet, coupled to the adjacent methylene (B1212753) protons at C2. The protons of the two methylene groups at C2 and C3 would be diastereotopic and are expected to show complex multiplets due to both geminal and vicinal coupling. For similar 2,3-dihydro-1H-indene derivatives, the protons of the methylene groups can appear as complex multiplets in the range of approximately 2.1 to 3.1 ppm. researchgate.net The proton at C1 would likely be found further downfield due to the influence of the isocyano group.

A hypothetical ¹H NMR data table based on known chemical shift ranges for similar structures is presented below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Aromatic-H | 7.20 - 7.50 | Multiplet | - |

| H-1 | 4.50 - 4.80 | Triplet | J = ~7-8 |

| H-2 | 2.30 - 2.60 & 2.00 - 2.30 | Multiplets | - |

| H-3 | 2.90 - 3.20 & 2.70 - 3.00 | Multiplets | - |

The ¹³C NMR spectrum provides crucial information on the carbon skeleton of the molecule. For this compound, ten distinct carbon signals are anticipated. The isocyano carbon itself has a characteristic chemical shift, typically appearing in the range of 155-170 ppm, and often exhibits a low intensity due to its long relaxation time.

The aromatic carbons would resonate in the typical downfield region of approximately 120-150 ppm. The signals for the aliphatic carbons (C1, C2, and C3) would be found in the upfield region of the spectrum. The carbon atom C1, directly attached to the electron-withdrawing isocyano group, would be shifted downfield compared to the other aliphatic carbons. Based on data for related indane derivatives, the aliphatic carbons C1, C2, and C3 are expected to appear in the range of 30-60 ppm. researchgate.net

A predicted ¹³C NMR data table is provided below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -N≡C | 160 - 170 |

| Aromatic Quaternary-C | 140 - 150 |

| Aromatic CH-C | 120 - 130 |

| C-1 | 50 - 60 |

| C-2 | 25 - 35 |

| C-3 | 30 - 40 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the this compound molecule, a suite of two-dimensional (2D) NMR experiments would be indispensable. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the aliphatic five-membered ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Electrospray ionization is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). nih.gov For this compound (C₁₀H₉N, Molecular Weight: 143.19 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak at m/z 144.19 corresponding to the [M+H]⁺ ion. The high-resolution mass spectrum would provide the exact mass, allowing for the confirmation of the elemental composition. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion could induce fragmentation, providing further structural details.

Electron ionization is a higher-energy ionization technique that leads to extensive fragmentation of the molecule. The resulting mass spectrum provides a characteristic fingerprint of the compound. The molecular ion peak (M⁺·) at m/z 143 would be expected, although its intensity could be variable.

The fragmentation pattern would be influenced by the stability of the resulting carbocations and radical cations. A common fragmentation pathway for indane derivatives involves the loss of ethylene (B1197577) (C₂H₄, 28 Da) from the five-membered ring. Another likely fragmentation would be the loss of the isocyano group (-NC, 26 Da) or HCN (27 Da). The benzylic position of the C1 carbon would favor the formation of a stable indenyl-like cation. A detailed analysis of these fragment ions would provide conclusive evidence for the this compound structure.

A table of predicted key fragments in the EI-MS spectrum is shown below.

| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |

| 143 | [C₁₀H₉N]⁺· | Molecular Ion |

| 115 | [C₉H₇]⁺ | Loss of HCN |

| 116 | [C₉H₈]⁺· | Rearrangement and loss of HCN |

| 91 | [C₇H₇]⁺ | Tropylium ion, common in aromatic compounds |

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its isocyano and dihydroindene moieties.

The most prominent and diagnostic feature in the IR spectrum would be the strong, sharp absorption band due to the asymmetric stretching vibration of the isocyano group (-N≡C). Based on studies of analogous aromatic isocyanides, such as 6-isocyano-1-methyl-1H-indole, this band is anticipated to appear in the region of 2100-2140 cm⁻¹. For instance, the isonitrile stretching vibration of 6-isocyano-1-methyl-1H-indole has been observed at approximately 2110 cm⁻¹ and higher in various solvents. mdpi.com The precise position of this band can be influenced by the electronic environment and solvent polarity.

The dihydroindene (or indane) skeleton will give rise to several other characteristic bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. The aliphatic C-H stretching vibrations of the methylene groups in the five-membered ring will be observed just below 3000 cm⁻¹, in the 2800-3000 cm⁻¹ region.

Vibrations corresponding to the C=C stretching of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. Experimental and theoretical studies on solid indene (B144670) have identified key absorptions for the indene framework, which serve as a good reference. researchgate.netcsic.esresearchgate.net For example, C-H bending modes and skeletal vibrations of the indane structure would populate the fingerprint region (below 1500 cm⁻¹).

Table 1: Expected Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | |

| Aliphatic C-H Stretch | 3000-2800 | Medium | From the CH₂ groups of the indane moiety. |

| Isocyano (-N≡C) Stretch | 2140-2100 | Strong, Sharp | The most diagnostic peak for this compound. mdpi.com |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak | Multiple bands may be observed. |

| Aliphatic CH₂ Bend | ~1450 | Medium | Scissoring and wagging modes. |

| Aromatic C-H Bend | 900-675 | Strong | Out-of-plane bending, indicative of substitution pattern. |

This table is based on general spectroscopic principles and data from analogous compounds.

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering differ from those for IR absorption, often allowing for the observation of vibrations that are weak or absent in the IR spectrum.

For this compound, the symmetric stretching vibration of the aromatic ring is expected to produce a strong signal in the Raman spectrum. The isocyano (-N≡C) stretching vibration, while strong in the IR, should also be observable in the Raman spectrum, though its intensity can vary. The aliphatic and aromatic C-H stretching vibrations will also be present. The high degree of symmetry in the benzene ring often leads to a particularly strong Raman signal for the ring "breathing" mode around 1000 cm⁻¹.

X-ray Diffraction for Solid-State Structure Determination and Stereochemistry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions.

While no specific X-ray crystallographic data for this compound has been reported in the reviewed literature, the expected structural features can be inferred. The molecule consists of a planar benzene ring fused to a non-planar, puckered five-membered ring. The isocyano group is attached to the chiral carbon at position 1. The solid-state packing of this molecule would be influenced by dipole-dipole interactions arising from the polar isocyano group and van der Waals forces. The presence of a chiral center implies that the compound can exist as enantiomers, and in the solid state, it could crystallize as a conglomerate of separate enantiomers or as a racemic compound. The determination of the absolute stereochemistry would require the use of anomalous dispersion techniques in X-ray diffraction.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the benzene ring. The parent compound, indane, exhibits UV absorption maxima characteristic of a substituted benzene ring. Typically, these are the π → π* transitions.

For indane, absorption bands are observed around 260 nm and 270 nm. nist.gov It is expected that this compound would display similar absorption bands, possibly with a slight shift in wavelength (a bathochromic or hypsochromic shift) and a change in molar absorptivity (a hyperchromic or hypochromic effect) due to the presence of the isocyano substituent. The isocyano group itself may have a weak n → π* transition, but this is often obscured by the much stronger π → π* transitions of the aromatic ring. Solvatochromic studies, measuring the spectrum in solvents of varying polarity, could provide further insight into the nature of the electronic transitions.

Table 2: Expected Electronic Absorption Maxima (λmax) for this compound

| Transition Type | Expected λmax (nm) | Notes |

| π → π* (E2-band) | ~210-220 | Intense absorption. |

| π → π* (B-band) | ~260-275 | Fine structure may be observable, characteristic of the benzene ring. nist.gov |

This table is based on data from analogous compounds.

Elemental Analysis (EA) for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For this compound, the molecular formula is C₁₀H₉N. uni.lu The theoretical elemental composition can be calculated from this formula and compared with the experimental values obtained from an elemental analyzer. A close agreement between the theoretical and experimental percentages provides strong evidence for the compound's purity and stoichiometric identity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 83.88 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 6.34 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.78 |

| Total | 143.189 | 100.00 |

Calculated based on the molecular formula C₁₀H₉N.

Applications of 1 Isocyano 2,3 Dihydro 1h Indene in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block in Diversified Organic Synthesis

1-Isocyano-2,3-dihydro-1H-indene serves as an exceptional building block in organic synthesis, primarily due to its participation in isocyanide-based multicomponent reactions (IMCRs). nih.gov These reactions are highly efficient, combining three or more reactants in a single step to generate complex products with high atom economy. scielo.br The indene (B144670) isocyanide's utility is most prominent in the Passerini and Ugi reactions.

The Passerini three-component reaction (P-3CR) , first reported in 1921, involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. nih.govwikipedia.org When this compound is used, the resulting product incorporates the indan (B1671822) scaffold, providing a rapid route to sterically congested and structurally diverse molecules. For example, the reaction of indane-1,2,3-trione with various isocyanides and benzoic acid derivatives proceeds smoothly at room temperature to produce 2,2-disubstituted indane-1,3-dione derivatives in excellent yields. scielo.brosti.gov

The Ugi four-component reaction (U-4CR) is another cornerstone of multicomponent chemistry, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org This reaction produces α-acylamino amide derivatives. organic-chemistry.org The use of this compound in Ugi reactions allows for the synthesis of complex peptide-like structures (peptidomimetics) that feature the rigid indan backbone. organic-chemistry.org The ability to systematically vary the other three components makes the Ugi reaction a powerful tool for generating large libraries of diverse compounds for applications in drug discovery and materials science. wikipedia.org

The reactivity of the isocyano group also allows for its participation in the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. nih.govnih.gov Isocyanides are known to be invaluable for synthesizing heterocycles like pyrroles, indoles, and quinolines. nih.gov The incorporation of the indene unit via this compound provides access to novel classes of these heterocyclic systems.

Table 1: Key Multicomponent Reactions Involving Isocyanides

| Reaction Name | Components | Product | Key Features |

|---|---|---|---|

| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy Amide | First isocyanide-based MCR; three-component reaction. nih.govwikipedia.org |

| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | α-Acylamino Amide | Four-component reaction; creates peptide-like structures. wikipedia.orgorganic-chemistry.org |

Development of Novel Reaction Methodologies Utilizing the Isocyano-Dihydro-1H-Indene Scaffold

Beyond its role in established multicomponent reactions, the isocyano-dihydro-1H-indene scaffold is central to the development of novel synthetic methodologies. The unique reactivity of the isocyanide functional group—existing as a resonance hybrid of a zwitterion and a divalent carbon species—allows it to react with both electrophiles and nucleophiles. This dual reactivity is harnessed to create new reaction pathways.

Researchers have developed variations of the classic Ugi and Passerini reactions by replacing one of the standard components with an alternative reactant. For instance, the carboxylic acid component in an Ugi-type reaction can be replaced by other nucleophiles such as azide, thiols, or phenols (in the Ugi-Smiles reaction), leading to a wider array of products. organic-chemistry.orgnih.gov Applying these modified MCRs with this compound allows for the synthesis of novel indan-containing compounds that are inaccessible through traditional methods.

Furthermore, post-condensation modifications of the products from Ugi or Passerini reactions offer another layer of synthetic utility. mdpi.com Functional groups can be introduced through one of the other reactants, which can then participate in subsequent intramolecular reactions. For example, an Ugi product containing an appropriately positioned functional group can undergo a subsequent Heck, Diels-Alder, or Buchwald-Hartwig reaction to form complex, polycyclic systems that incorporate the indene scaffold. wikipedia.orgmdpi.com These tandem reaction sequences, where an MCR is followed by a cyclization, are highly efficient for building molecular complexity from simple starting materials.

Applications in Coordination Chemistry and Ligand Design

The carbon atom of the isocyanide group has a lone pair of electrons, making isocyanides excellent ligands for transition metals.

Isocyanides are versatile ligands in organometallic chemistry and catalysis. They are similar to carbon monoxide (CO) in their electronic properties, acting as strong σ-donors and tunable π-acceptors. This allows them to form stable complexes with a wide range of transition metals in various oxidation states. The strength of the π-accepting ability can be tuned by changing the organic substituent (R group) on the isocyanide (R-N≡C). This tunability is crucial for modifying the electronic properties of the metal center, which in turn influences the reactivity and selectivity of the catalyst. Isocyanide ligands have been successfully employed in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.

The design of ligands with specific steric and electronic properties is a key strategy in developing highly selective catalysts. This compound offers a rigid and sterically defined scaffold that can be used to control the coordination environment around a metal center. The indan framework restricts conformational flexibility, which can lead to enhanced enantioselectivity in asymmetric catalysis.

By modifying the indene backbone—for example, by introducing chiral centers or other functional groups—researchers can create a family of tailored ligands. The synthesis of these ligands typically involves the dehydration of the corresponding N-formyl-2,3-dihydro-1H-indanamine. The resulting indene-based isocyanide ligands can then be coordinated to metals like palladium, rhodium, or copper. The specific steric bulk of the indene group can influence the accessibility of substrates to the catalytic center, thereby directing the outcome of a reaction. This approach is particularly valuable for transformations where controlling the stereochemistry is critical to obtaining the desired product.

Integration into Advanced Polymeric Materials and Functional Systems (Focus on Chemical Synthesis Aspects)

The polymerization of isocyanides yields a class of polymers known as poly(isocyanide)s or poly(isonitrile)s. These polymers are notable for their rigid, helical chain structures. The synthesis of polymers incorporating the this compound unit allows for the creation of advanced materials with unique properties derived from the rigid indan group.

The primary method for synthesizing these polymers is through transition metal-catalyzed addition polymerization. Catalysts based on nickel(II), palladium(II), and rhodium(I) are commonly used to initiate the polymerization of isocyanide monomers. The reaction proceeds via the successive insertion of isocyanide molecules into the metal-carbon bond of the growing polymer chain.

The chemical synthesis aspect focuses on controlling the polymerization process to achieve desired polymer characteristics. For example, the choice of catalyst and reaction conditions can influence the polymer's molecular weight, polydispersity, and the stability of its helical structure.

Another synthetic strategy involves using isocyanides in solid-phase synthesis. nih.gov An isocyanide functional group can be attached to a solid support (resin), which then acts as a platform for multicomponent reactions, such as the Ugi reaction. nih.gov This approach facilitates the purification of the resulting products, as excess reagents and byproducts can be simply washed away from the resin-bound product. This methodology has been used to create libraries of complex molecules and to synthesize α,α-dialkylglycine derivatives, which are hindered amino acids. nih.gov While this application often focuses on small molecule synthesis, the underlying principle of immobilizing the isocyanide on a polymeric backbone is a key concept in functional materials.

Future Research Directions and Emerging Trends in 1 Isocyano 2,3 Dihydro 1h Indene Chemistry

Exploration of Novel Catalytic Systems for Efficient Synthesis and Transformation

The efficient synthesis of the 1-isocyano-2,3-dihydro-1H-indene core and its subsequent transformations are critical for its widespread adoption. Future work will likely focus on developing advanced catalytic systems that offer high efficiency, selectivity, and functional group tolerance.

One promising direction is the use of tandem catalysis, where multiple catalytic transformations occur in a single pot. For instance, a one-pot process for synthesizing indene (B144670) from 1-indanone (B140024) has been developed using a mechanical mixture of Cu/SiO₂ and HZSM-5, which act as orthogonal catalysts for hydrogenation and dehydration/aromatization steps, respectively. rsc.org An indene yield of approximately 80% was achieved with this system. rsc.org Adapting such tandem strategies could provide a direct route to the dihydro-1H-indene scaffold from readily available precursors, which could then be converted to the isocyanide.

Furthermore, transition-metal catalysis, particularly with palladium, offers a powerful tool for both the synthesis and functionalization of the indene framework. Researchers have developed a palladium-catalyzed domino strategy for the synthesis of 1H-indene derivatives that involves the migratory insertion of an isocyanide. nih.gov Applying similar palladium-catalyzed cascade reactions could enable the direct incorporation of the isocyano group while simultaneously constructing the indene ring system. researchgate.net

| Catalyst System | Reaction Type | Potential Application for this compound |

| Cu/SiO₂ + HZSM-5 | Orthogonal Tandem Catalysis | One-pot synthesis of the dihydro-1H-indene core from 1-indanone. rsc.org |

| Palladium(0) complexes | Domino/Cascade Reaction | Direct synthesis of the indene scaffold via isocyanide insertion. nih.gov |

| Platinum Catalysts | Rautenstrauch Reaction | Regiodivergent synthesis of functionalized indene derivatives. researchgate.net |

| Gold(I) Catalysts | C-H Activation | Direct activation of Csp³-H bonds for indene synthesis. researchgate.net |

Integration with Sustainable Chemistry Practices, including Flow Chemistry and Mechanochemistry

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, energy consumption, and the use of hazardous substances. mdpi.com The chemistry of this compound is well-suited for integration with green chemistry principles, particularly through flow chemistry and mechanochemistry.

Flow Chemistry: Isocyanides are known for their pungent odor and potential toxicity, which can make their handling in traditional batch synthesis problematic. chemrxiv.org Continuous-flow chemistry mitigates these issues by containing the reagents within a closed-loop reactor system. chemrxiv.orgrsc.org This technology enables the safe, on-demand generation of isocyanides from formamide (B127407) precursors, which can then be used immediately in subsequent reactions ("in-line" or "telescoped" synthesis) without isolation. rsc.orgresearchgate.net This approach not only enhances safety but also improves reaction control, heat transfer, and scalability. rsc.org The synthesis of isocyanides and their subsequent use in multicomponent reactions, such as the Ugi reaction, has been successfully demonstrated in flow reactors. whiterose.ac.uk

Mechanochemistry: Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free alternative to traditional synthesis. nih.govyoutube.com This technique, often performed in a ball mill, can reduce reaction times and eliminate the need for bulk solvents, aligning with the core principles of green chemistry. youtube.com A mechanochemical route to various isocyanides from their corresponding formamides using p-toluenesulfonyl chloride (p-TsCl) as a dehydrating agent has been reported, showcasing a conceptually innovative and eco-friendlier protocol. nih.gov This solvent-free method could be directly applied to the synthesis of this compound, reducing the environmental impact of its production.

Advanced Computational Modeling for Predictive Synthesis and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting molecular properties. For the 2,3-dihydro-1H-indene system, DFT calculations have been used to determine equilibrium geometries, harmonic frequencies, and electronic properties. researchgate.net Such studies have revealed that the skeleton of the molecule is non-planar and have been used to compare the reactivity of different derivatives. researchgate.net

Applying these computational methods to this compound can provide significant insights. For example, DFT can be used to:

Predict Reaction Outcomes: By modeling the transition states of potential reactions, chemists can predict which pathways are energetically favorable, guiding the design of synthetic routes.

Elucidate Mechanisms: DFT calculations have been successfully used to understand the mechanism of complex reactions, such as the intramolecular heterocyclization of isocyanide-containing molecules to form benzotriazines. bohrium.com This level of mechanistic detail is crucial for optimizing reaction conditions and expanding the scope of the reaction.

Analyze Electronic Properties: Calculating properties like the frontier molecular orbital (HOMO-LUMO) energy gap and molecular electrostatic potential can help predict the compound's reactivity and its potential for use in electronic materials or as a ligand in organometallic chemistry. researchgate.netdoi.org

Development of New Multicomponent Reactions Featuring the Isocyano-Dihydro-1H-Indene Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of modern synthetic and medicinal chemistry. nih.govresearchgate.net Isocyanides are star players in this field, most notably in the Ugi and Passerini reactions. wikipedia.orgwikipedia.org The rigid, three-dimensional structure of this compound makes it an ideal candidate for developing novel MCRs to create structurally diverse and complex molecules.

The Passerini Reaction: This three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. organic-chemistry.orgnih.gov Researchers have successfully used the related indane-1,2,3-trione in Passerini reactions with various isocyanides to synthesize sterically congested indane derivatives in excellent yields. scielo.brscispace.com Substituting this compound in similar reactions would open a direct route to a new class of complex, indene-fused scaffolds.

The Ugi Reaction: This four-component reaction utilizes an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid to form a bis-amide. wikipedia.orgnih.gov The Ugi reaction is renowned for its ability to generate vast libraries of compounds from a small set of starting materials. wikipedia.org Using this compound as the isocyanide component in Ugi reactions would allow for the rapid assembly of peptide-like structures appended to the rigid indene framework, a strategy with significant potential in drug discovery. nih.govencyclopedia.pub

The future of MCRs involving this scaffold will likely involve trapping the reactive nitrilium ion intermediate, formed during the Ugi or Passerini reaction, with an intramolecular nucleophile to generate novel heterocyclic systems fused to the indene core. nih.govmdpi.com

Q & A

Q. Table 1: Synthesis Strategies for Related Indene Derivatives

| Method | Starting Materials | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| Oxidation-condensation | Phthalic anhydride, p-toluidine | H₂O₂ in ethanol, reflux | ~60-70% | |

| Acetylation | 3-hydroxyindanone derivative | Acetic anhydride, catalyst | High |

Basic: How is structural characterization performed for indene-based isocyanates?

Methodological Answer:

Structural elucidation relies on:

- ¹H/¹³C NMR : To identify proton environments (e.g., isocyano group resonance at δ 150-160 ppm in ¹³C spectra) .

- X-ray crystallography : For confirming bond lengths (e.g., C=O bond ~1.21 Å in indanones) and intermolecular interactions (e.g., C—H⋯O hydrogen bonding) .

Q. Table 2: Key Spectroscopic/Crystallographic Data

| Technique | Critical Observations | Structural Insights | Reference |

|---|---|---|---|

| ¹H NMR | Acetate methyl signal at δ 2.1-2.3 ppm | Confirmation of functional groups | |

| X-ray | Planar indanone core (r.m.s. deviation 0.036 Å) | Molecular packing in crystals |